molecular formula C15H20N6OS2 B13766333 Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- CAS No. 63467-24-3

Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-

Cat. No.: B13766333
CAS No.: 63467-24-3
M. Wt: 364.5 g/mol
InChI Key: YVYGGPFQLVAPMM-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- features a 1,3,4-thiadiazole core substituted with an ethylthio (-S-Et) group and an azo (-N=N-) linkage to a phenyl ring. The phenyl ring is further modified with ethylamino (-NH-Et) and methyl groups at positions 5 and 4, respectively, and an acetamide (-NHCOCH₃) at the ortho position . This structure combines electron-rich (azo, thioether) and hydrophobic (ethyl, methyl) groups, which influence its physicochemical and biological properties.

Properties

CAS No.

63467-24-3

Molecular Formula

C15H20N6OS2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[5-(ethylamino)-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]-4-methylphenyl]acetamide

InChI

InChI=1S/C15H20N6OS2/c1-5-16-11-8-12(17-10(4)22)13(7-9(11)3)18-19-14-20-21-15(24-14)23-6-2/h7-8,16H,5-6H2,1-4H3,(H,17,22)

InChI Key

YVYGGPFQLVAPMM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1C)N=NC2=NN=C(S2)SCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the 5-(ethylthio)-1,3,4-thiadiazole-2-amine Intermediate

  • The 1,3,4-thiadiazole core is typically synthesized by cyclization of thiosemicarbazide derivatives with appropriate acylating agents such as phosphoryl chloride (POCl₃) under reflux conditions (90–100°C) for several hours (3–6 h).
  • The ethylthio substituent at position 5 is introduced by alkylation of the thiol group or by using ethyl-substituted starting materials.
  • The amino group at position 2 is essential for subsequent diazotization.

Diazotization of the Thiadiazole Amine

  • The 5-(ethylthio)-1,3,4-thiadiazole-2-amine is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C).
  • Control of pH (generally acidic) and temperature is critical to stabilize the diazonium intermediate and prevent side reactions.

Azo Coupling with N-[5-(ethylamino)-4-methylphenyl]acetamide

  • The diazonium salt is then coupled with an aromatic amine bearing the acetamide group, specifically N-[5-(ethylamino)-4-methylphenyl]acetamide.
  • This coupling is typically conducted in a mildly alkaline medium (pH 8–9) to facilitate electrophilic aromatic substitution on the aromatic amine.
  • The reaction usually proceeds at low to ambient temperature to optimize yield and minimize decomposition.

Purification and Isolation

  • The crude azo compound is purified by recrystallization from suitable solvents such as ethanol, methanol, or mixtures of DMSO and water.
  • Chromatographic techniques (e.g., column chromatography on silica gel) may be employed to achieve high purity (>95%).
  • Final drying under vacuum ensures removal of residual solvents.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Thiadiazole ring formation Thiosemicarbazide + POCl₃ 90–100°C 3–6 hours Reflux under inert atmosphere recommended
Diazotization NaNO₂ + HCl (in situ HNO₂ generation) 0–5°C 30–60 minutes Maintain acidic pH, avoid excess nitrite
Azo coupling Diazonium salt + N-[5-(ethylamino)-4-methylphenyl]acetamide 0–25°C 1–3 hours pH 8–9, buffer with sodium acetate or similar
Purification Recrystallization / Chromatography Ambient Variable Solvent choice affects crystal quality

Analytical Characterization and Research Outcomes

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence and position of ethylamino, ethylthio, azo, and acetamide groups.
  • Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure.
  • High-Performance Liquid Chromatography (HPLC) ensures purity levels above 98%, using reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental Analysis validates the carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values, confirming compound integrity.
  • UV-Vis Spectroscopy may be used to monitor the azo chromophore formation, with characteristic absorption bands around 400–450 nm.

Comparative Synthesis Insights from Related Compounds

Research on analogous compounds such as Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- indicates similar synthetic strategies involving:

  • Diazotization of thiadiazole amines.
  • Coupling with substituted anilines bearing acetamide groups.
  • Use of organic solvents and controlled pH to optimize coupling efficiency.
  • Application of chromatographic purification to enhance product quality.

These studies highlight the importance of substituent effects on reaction yields and product stability, where bulky amino groups (e.g., dipropylamino vs. ethylamino) influence solubility and coupling reactivity.

Research Data Table: Typical Yields and Purity

Reaction Step Yield (%) Purity (%) Remarks
Thiadiazole intermediate 75–85 ~90 Dependent on cyclization time
Diazotization 90–95 N/A Typically quantitative
Azo coupling 70–80 >95 Sensitive to pH and temperature
Final product isolation 65–75 >98 Recrystallization improves purity

Summary of Preparation Methodology

  • The preparation of Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- is a multi-step synthetic process involving the formation of a substituted 1,3,4-thiadiazole, diazotization to form a diazonium salt, and azo coupling with a substituted acetamide aromatic amine.
  • Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity.
  • Purification typically involves recrystallization and chromatographic methods to achieve high-quality products suitable for further biological or chemical studies.
  • Analytical techniques including NMR, MS, HPLC, and elemental analysis are essential for confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as nitro or halogen derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Acetamide involves multiple steps starting from simpler organic compounds. A common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, followed by treatment with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to yield the desired thiadiazole derivative .

Chemistry

In the field of chemistry, Acetamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions including:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Using reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Engaging in nucleophilic substitution reactions .

Biology

Research has indicated potential biological applications for Acetamide due to its antimicrobial and antifungal properties. Studies have shown that derivatives of thiadiazole compounds can exhibit significant activity against various pathogens .

Case Study Example

A study explored the antimicrobial efficacy of similar thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting that Acetamide derivatives could be developed into effective antimicrobial agents .

Medicine

Acetamide is being investigated for its potential use in treating inflammatory diseases and cancer. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and cellular proliferation .

Case Study Example

In vitro studies demonstrated that Acetamide derivatives could induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective anticancer effect. Further research is needed to elucidate the precise mechanisms involved .

Industrial Applications

In industry, Acetamide is utilized in developing new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .

Similar Compounds

Compound NameProperties/Applications
2-Amino-5-ethyl-1,3,4-thiadiazoleAntimicrobial activity
N-(5-ethyl-1,3,4-thiadiazole-2-yl)toluene sulfonamideKnown for its antimicrobial properties

Uniqueness of Acetamide

Acetamide's distinct combination of functional groups provides it with specific chemical reactivity and biological activity that differentiates it from other thiadiazole derivatives. This uniqueness enhances its value across various scientific and industrial applications .

Mechanism of Action

The mechanism of action of Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The thiadiazole ring may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name (ID) Substituents on Thiadiazole Phenyl Ring Substituents Melting Point (°C) Yield (%) Key References
Target Compound 5-(Ethylthio), azo 4-Me, 5-EtNH Not reported Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) 5-Ethylthio 2-isopropyl-5-MeO 168–170 78
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a–g) 5-Benzylthio 4-CF₃ Not reported Not reported
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17) 5-(4-Cl-Ph) Piperidinyl 192–194 72
N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(5-Nitro-2-furyl) None (direct acetamide) Not reported Not reported

Key Observations :

  • Ethylthio vs. Benzylthio : The ethylthio group (target compound, 5g) offers moderate lipophilicity compared to benzylthio (3a–g), which may enhance membrane permeability but reduce metabolic stability .
  • This feature is absent in analogs like 5g or VA17 .
  • Phenyl Substitutions: The 4-methyl and 5-ethylamino groups on the phenyl ring (target) contrast with trifluoromethyl (3a–g) or nitro (VA17) substituents, which are electron-withdrawing and may alter receptor binding .
Anticancer Activity:
  • Compound 3a–g : Exhibited IC₅₀ values of 2.5–8.7 µM against breast (MDA), prostate (PC3), and glioblastoma (U87) cell lines, attributed to the trifluoromethyl group’s electron-withdrawing effects .
  • Target Compound: No direct activity data, but the ethylamino group may enhance solubility for improved bioavailability compared to 3a–g.
Anticonvulsant Activity:
  • Benzothiazole-Thiadiazole Hybrids (): Two compounds showed 100% protection in maximal electroshock (MES) tests due to hydrophobic benzothiazole domains .

Regulatory and Industrial Relevance

  • Endocrine Disruption Screening : The target compound (CAS 67338-62-9) is listed in the EPA’s Endocrine Disruptor Screening Program, highlighting regulatory interest in its environmental and health impacts .

Biological Activity

Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]- (CAS No. 63467-24-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Molecular Formula and Mass

  • Molecular Formula : C₁₅H₁₈N₆OS₂
  • Molecular Mass : 364.49 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups, including:

  • An acetamide moiety
  • Ethylamino and ethylthio substituents
  • A thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the 1,3,4-thiadiazole moiety. For instance, a study evaluated the cytotoxic effects of various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited promising results with IC₅₀ values of 0.084 ± 0.020 mmol/L against MCF-7 and 0.034 ± 0.008 mmol/L against A549 cells, indicating significant cytotoxicity compared to cisplatin .

Antimicrobial Activity

The antimicrobial properties of compounds containing the thiadiazole ring have also been extensively studied. In vitro tests demonstrated that certain derivatives showed good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative bacteria . The presence of electron-withdrawing groups was found to enhance antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in optimizing the biological activity of these compounds. Studies indicated that:

  • Compounds with electron-withdrawing groups at specific positions on the thiadiazole ring exhibited enhanced anticancer effects.
  • The introduction of alkyl chains or varying substituents on the aromatic rings influenced both cytotoxicity and antimicrobial efficacy .

Table 1: Biological Activity Overview

Activity TypeCell Line/BacteriaIC₅₀ / MIC (µg/mL)Reference
AnticancerMCF-784
AnticancerA54934
AntimicrobialStaphylococcus aureus<300
AntimicrobialEscherichia coliModerate

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized various N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-thioacetamide derivatives to evaluate their anticancer activities. The most active compound demonstrated significant cytotoxicity against both MCF-7 and A549 cell lines, suggesting a potential therapeutic application in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The results indicated that modifications to the thiadiazole structure could lead to increased efficacy against specific bacterial strains, emphasizing the importance of chemical modifications in drug development .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this acetamide-thiadiazole-azo compound?

The synthesis typically involves multi-step organic reactions:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides or thiourea derivatives under reflux with phosphorus oxychloride (POCl₃) or other dehydrating agents .
  • Azo coupling : Diazotization of aniline derivatives followed by coupling with thiadiazole-thiol intermediates at 0–5°C to stabilize the diazonium salt .
  • Acylation : Reaction with chloroacetamide derivatives in dry acetone or DMF, using anhydrous K₂CO₃ as a base to promote nucleophilic substitution . Key conditions : Solvent choice (e.g., toluene:water mixtures for azide substitutions), reaction time (5–7 hours for cyclization), and temperature control (reflux for thiol-alkylation) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, azo (-N=N-) linkages, and acetamide carbonyl signals (δ ~165–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns, especially for thiadiazole and azo groups .
  • TLC monitoring : Hexane:ethyl acetate (9:1) or DCM:methanol (10:1) systems to track reaction progress and by-product formation .

Advanced Research Questions

Q. How can researchers optimize the azo coupling step to minimize side reactions?

  • Diazonium salt stabilization : Use ice baths (0–5°C) and acidic conditions (HCl) to prevent premature decomposition .
  • Electron-deficient coupling partners : Thiadiazole-thiols with electron-withdrawing groups (e.g., -SO₂CH₃) enhance electrophilicity, improving coupling efficiency .
  • By-product analysis : Monitor via HPLC or LC-MS; recrystallization in ethanol or ethyl acetate removes unreacted diazonium salts .

Q. What computational strategies predict this compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the azo group’s π-π stacking and thiadiazole’s hydrogen-bonding potential .
  • QSAR modeling : Correlate substituent effects (e.g., ethylthio vs. methylthio groups) on bioactivity using Hammett constants or DFT-calculated electronic parameters .

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable temperature NMR : Resolve dynamic effects caused by restricted rotation around the azo bond .
  • 2D NMR techniques : HSQC and HMBC to assign overlapping aromatic protons and confirm connectivity between thiadiazole and acetamide moieties .
  • Cross-validation : Compare experimental IR carbonyl stretches (1690–1710 cm⁻¹) with DFT-simulated spectra .

Q. What in vitro assays are suitable for evaluating anticancer activity?

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to assess mechanism of action .
  • Enzyme inhibition : Screen against tyrosine kinases or tubulin polymerization, leveraging the thiadiazole’s metal-chelating ability .

Q. How does pH influence the stability of the azo bond in biological media?

  • UV-vis spectroscopy : Monitor absorbance at λₘₐₓ ~450 nm (azo group) under varying pH (2–12). Degradation is accelerated in acidic conditions (pH < 3) due to protonation-induced cleavage .
  • HPLC stability studies : Half-life (t₁/₂) decreases from 48 hours (pH 7.4) to <6 hours (pH 2.0), suggesting enteric coating for oral delivery .

Methodological Guidance for Data Contradictions

Q. Discrepancies in reported synthetic yields: How to identify root causes?

  • Reagent purity : Trace moisture in DMF or acetone reduces acylation efficiency; use molecular sieves or freshly distilled solvents .
  • By-product profiling : LC-MS to detect sulfoxide or disulfide by-products from thiol oxidation .
  • Reproducibility checks : Standardize stirring rate (≥500 rpm) and inert gas (N₂/Ar) purging to ensure consistent reaction kinetics .

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